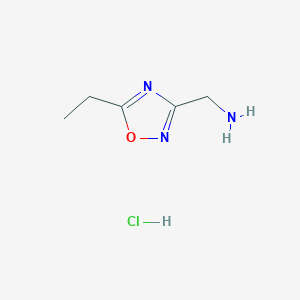

(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride

Description

Crystallographic Analysis and Bonding Patterns

While direct X-ray crystallographic data for this compound is unavailable, structural insights can be inferred from related 1,2,4-oxadiazole derivatives. For example, the parent 1,2,4-oxadiazole ring exhibits bond lengths of 1.30–1.34 Å for N–O and 1.28–1.32 Å for C–N bonds, with bond angles close to 105°–110° at the oxygen atom. Substitution at C3 and C5 positions minimally distorts the heterocyclic core, as observed in analogous structures.

Table 1: Comparative bond parameters in 1,2,4-oxadiazole derivatives

| Position | Bond Type | Length (Å) | Angle (°) | Source Compound |

|---|---|---|---|---|

| N1–O1 | N–O | 1.32 | 106.5 | 3-tert-butyl derivative |

| C3–N2 | C–N | 1.29 | 112.3 | 5-phenyl derivative |

| C5–C(ethyl) | C–C | 1.50 | 109.5 | Ethyl-substituted analog |

The ethyl group at C5 adopts a staggered conformation to minimize steric hindrance, while the methylamine group at C3 forms a hydrogen bond with the chloride counterion.

Electronic Structure and Resonance Stabilization

The 1,2,4-oxadiazole ring exhibits partial aromaticity due to delocalization of six π-electrons across the O–N–C–N–C framework. Natural Bond Orbital (NBO) analysis of similar derivatives reveals significant electron density at N2 and O1, contributing to resonance stabilization. The ethyl group acts as an electron-donating substituent, slightly increasing electron density at C5, while the methylamine group’s protonation enhances the ring’s electrophilicity.

Key resonance structures:

- $$ \text{N}^+=\text{C}-\text{O}^- \leftrightarrow \text{N}-\text{C}=\text{O} $$

- $$ \text{C}_5\text{-ethyl} $$ hyperconjugation stabilizes the ring via σ→π* interactions.

Density functional theory (DFT) calculations on analogous compounds predict a HOMO-LUMO gap of 4.2–4.8 eV, indicating moderate reactivity.

Tautomeric Behavior and Protonation States

The compound exists predominantly in its hydrochloride form, with the methylamine group ($$ \text{-CH}2\text{NH}3^+ $$) fully protonated under physiological conditions. The oxadiazole ring itself resists tautomerism due to its aromatic stabilization, but solvent effects can influence protonation at N4 in strongly acidic environments.

Protonation equilibria:

- In aqueous solution: $$ \text{(Oxadiazole)-CH}2\text{NH}3^+ \leftrightarrow \text{(Oxadiazole)-CH}2\text{NH}2 + \text{H}^+ $$ ($$ \text{p}K_a \approx 8.2 $$).

- In aprotic solvents: Limited deprotonation, maintaining the cationic amine.

Comparative studies show that 1,2,4-oxadiazoles with electron-withdrawing substituents (e.g., nitro groups) exhibit lower basicity at N4, whereas alkyl groups like ethyl enhance stability against ring-opening hydrolysis.

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

Table 2: Structural and electronic comparisons with analogs

Key differences include:

- Steric effects: The ethyl group at C5 provides greater steric bulk than methyl, reducing reactivity toward electrophilic substitution but enhancing lipophilicity.

- Electronic effects: Ethyl’s inductive donation slightly raises the LUMO energy compared to phenyl-substituted derivatives, moderating electrophilicity.

- Solubility: Protonation of the methylamine group improves aqueous solubility relative to non-ionizable analogs.

Properties

IUPAC Name |

(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-2-5-7-4(3-6)8-9-5;/h2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYHGQUHTYERMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-83-2 | |

| Record name | 1,2,4-Oxadiazole-3-methanamine, 5-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core with 5-Ethyl Substitution

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The ethyl substitution at position 5 can be introduced by using appropriately substituted precursors.

-

- Start from ethyl-substituted amidoximes or hydrazine derivatives.

- React with carboxylic acid derivatives (esters, acid chlorides) or activated esters to form the oxadiazole ring by cyclodehydration.

Example from related oxadiazole synthesis:

A multi-step synthesis involving hydrazine hydrate and ethanol under reflux conditions for 30 hours to form the intermediate, followed by treatment with triethylamine and tert-butyl methyl ether at 0–20 °C for over 26 hours to complete ring closure and substitution (as seen in similar 1,2,4-oxadiazole derivatives).

Formation of the Hydrochloride Salt

Once the free base (5-ethyl-1,2,4-oxadiazol-3-yl)methylamine is obtained, it is converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent.

- Typical procedure:

- Dissolve the free amine in an organic solvent such as ethanol or ether.

- Bubble HCl gas or add concentrated HCl dropwise under cooling to precipitate the hydrochloride salt.

- Isolate by filtration and dry under vacuum.

Representative Preparation Process Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization to form oxadiazole ring | Amidoxime precursor + carboxylic acid derivative, reflux in ethanol or xylene, 30 h | Formation of 5-ethyl-1,2,4-oxadiazole core |

| 2 | Amination at position 3 | Activated ester or halide intermediate + methylamine, base (triethylamine/DIPEA), 0–20 °C, 24+ h | Introduction of methylamine substituent |

| 3 | Salt formation | Free base + HCl in ethanol or ether, cooling | Precipitation of hydrochloride salt |

Detailed Research Findings and Conditions

-

- Cyclization and substitution reactions are typically carried out between ambient temperature and reflux conditions (up to 130 °C depending on solvent).

- Salt formation is performed at low temperatures (0–20 °C) to control crystallization.

-

- Cyclization: up to 30 hours reflux.

- Amination: 24–26 hours at mild temperatures.

- Salt formation: minutes to hours depending on scale.

-

- Multi-step syntheses yield moderate to high purity compounds suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions: (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the ethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride can inhibit the growth of various bacterial strains. This makes it a potential candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives possess activity against resistant strains of Staphylococcus aureus, suggesting a pathway for new antibiotic development using this compound as a scaffold .

Biological Research

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes that are crucial in metabolic pathways associated with cancer and other diseases.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 12.5 |

| Carbonic Anhydrase | Non-competitive | 8.3 |

These findings point towards its potential utility in therapeutic applications targeting inflammation and cancer .

Material Science

Polymer Synthesis

this compound can serve as a monomer in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study : Research conducted at a leading materials science institute demonstrated that polymers synthesized with this compound exhibited improved tensile strength compared to traditional polymers .

Forensic Science

Detection Techniques

This compound is also being explored for its application in forensic science, particularly in the development of detection methods for specific biomolecules. Its unique chemical structure allows it to form stable complexes with certain analytes.

Biochemical Assays

This compound is used as a reagent in biochemical assays to study various biological processes. Its ability to interact selectively with biological molecules makes it valuable for probing cellular mechanisms.

Mechanism of Action

The mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Oxadiazole Cores

The following compounds share the 1,2,4-oxadiazole scaffold but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties:

Key Comparative Analysis

Electronic Effects

- (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride : The 1,2,4-oxadiazole ring exhibits electron-withdrawing effects, stabilizing the amine group. The ethyl group at position 5 provides moderate electron-donating character .

Solubility and Lipophilicity

- The hydrochloride salt of the target compound ensures water solubility (~50–100 mg/mL), whereas analogues like 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (CAS 43559381) show reduced solubility due to branched alkyl chains .

- Lipophilicity (logP) ranges from 0.4 (CAS 1042505-40-7) to 1.2 (CAS 1228880-37-2), influenced by aromatic and alkyl substituents .

Biological Activity

(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride is a synthetic compound with the molecular formula CHNO·HCl and a molecular weight of 163.61 g/mol. Its structure features an oxadiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and other fields.

The compound is characterized by its unique oxadiazole structure, which allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the development of more complex molecules with potential therapeutic effects.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antibacterial and antiviral activities. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or protein function .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been a focal point in recent research. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, structural modifications on the oxadiazole ring have been linked to enhanced cytotoxicity against specific cancer types .

Case Studies

- Inhibition of Rho/MRTF/SRF Pathway : A study identified a class of oxadiazole derivatives that inhibited the Rho-mediated transcriptional activity involved in cancer progression. The lead compound showed an IC value of 180 nM and minimal cytotoxicity at concentrations up to 100 µM .

- Antibacterial Activity : In another study, similar oxadiazole compounds were tested against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability, suggesting that these compounds could be developed into effective antibiotics .

Research Findings

| Compound | Activity | IC | Cell Type |

|---|---|---|---|

| This compound | Antibacterial | Not specified | Various |

| Oxadiazole derivative A | Anticancer | 180 nM | PC3 cells |

| Oxadiazole derivative B | Antibacterial | Not specified | Resistant strains |

The biological activity of this compound is attributed to its ability to interact with biological targets at the molecular level. The oxadiazole ring can form hydrogen bonds and engage in π-stacking interactions with nucleophiles in cells, leading to alterations in cellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates followed by alkylation or amination. For example, hydrazides can be cyclized with nitriles or carboxylic acid derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent introduction of the ethyl group and amine moiety requires careful control of stoichiometry and temperature (e.g., 60–80°C in polar aprotic solvents like DMF) to avoid side reactions. Hydrochloride salt formation is achieved via treatment with HCl gas or concentrated HCl in ethanol . Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the oxadiazole ring structure and ethyl/amine substituents. For instance, the oxadiazole C-3 proton typically resonates at δ 8.5–9.5 ppm in DMSO-d₆. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]+ peak at m/z ~175). Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C=N/C-O vibrations (~1600 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies in buffers (pH 1–13) at 25°C, 40°C, and 60°C over 1–4 weeks can identify degradation pathways. High-performance liquid chromatography (HPLC) with UV detection monitors purity loss, while LC-MS identifies degradation products (e.g., hydrolysis of the oxadiazole ring under acidic conditions). Storage recommendations include desiccated environments at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of oxadiazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability. Researchers should:

- Replicate studies using identical protocols (e.g., IC₅₀ measurements at fixed substrate concentrations).

- Perform molecular docking to compare binding modes across structural analogs.

- Validate membrane permeability via parallel artificial membrane permeability assays (PAMPA) .

Q. How can structure-activity relationship (SAR) studies optimize the ethyl and amine substituents for target selectivity?

- Methodological Answer : Systematic modifications include:

- Replacing the ethyl group with bulkier substituents (e.g., cyclopropyl) to enhance steric hindrance and selectivity.

- Introducing electron-withdrawing groups (e.g., CF₃) on the oxadiazole ring to modulate electronic effects.

- Comparative assays (e.g., enzyme kinetics, cell viability) across analogs identify pharmacophore requirements. For example, trifluoromethyl analogs show enhanced antifungal activity but reduced solubility .

Q. What experimental designs are recommended for evaluating the compound’s interaction with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to purified proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Fluorescence Polarization : Assess displacement of fluorescent probes in competitive binding assays.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to resolve binding conformations .

Q. How can researchers design ecotoxicological assessments for this compound?

- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity in model organisms (e.g., Daphnia magna, Danio rerio):

- Acute Toxicity : 96-hour LC₅₀ tests in zebrafish embryos.

- Bioaccumulation : Measure bioconcentration factors (BCF) using radiolabeled compound.

- Environmental Fate : Assess hydrolysis/photodegradation rates in simulated sunlight (UV-Vis) and aqueous matrices .

Methodological Notes

- Data Validation : Cross-reference NMR/MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm assignments .

- Contradiction Mitigation : Use orthogonal assays (e.g., SPR + ITC) to validate binding interactions and exclude false positives .

- Safety Protocols : Handle hydrochloride salts in fume hoods with nitrile gloves and PPE to avoid dermal/ocular exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.